

What is the chemical structure of Lansoprazole Sulfone

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Compound of Interest

Compound Name: *Lansoprazole Sulfone*

Cat. No.: *B1674484*

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An In-depth Technical Guide to Lansoprazole Sulfone

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of **Lansoprazole Sulfone**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Lansoprazole Sulfone is primarily known as a major phase I metabolite of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] It is formed in the body through the oxidation of the sulfinyl group of Lansoprazole, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[1] **Lansoprazole Sulfone** is also considered an impurity in the bulk synthesis of Lansoprazole.[2] Its formal chemical name is 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole.[1][3]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Lansoprazole Sulfone** are summarized in the table below, providing a clear reference for its key identifiers and properties.

Property	Value
IUPAC Name	2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfonyl]-1H-benzimidazole[4][5]
Synonyms	AG-1813, Lansoprazole EP Impurity B, USP Lansoprazole Related Compound A[1][3][6]
CAS Number	131926-99-3[1][7][8]
Chemical Formula	C ₁₆ H ₁₄ F ₃ N ₃ O ₃ S[1][3][7][8]
Molecular Weight	385.36 g/mol [3][5][7]
Appearance	White to Off-White Solid[3]
Melting Point	207 °C[7]
Purity	>95% (HPLC)[5]
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 5 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]

Synthesis and Experimental Protocols

Lansoprazole Sulfone is synthesized through the oxidation of its corresponding sulfide precursor, Lansoprazole Sulfide. While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on common organic chemistry principles.

Experimental Protocol: Oxidation of Lansoprazole Sulfide

Objective: To synthesize **Lansoprazole Sulfone** by oxidizing Lansoprazole Sulfide.

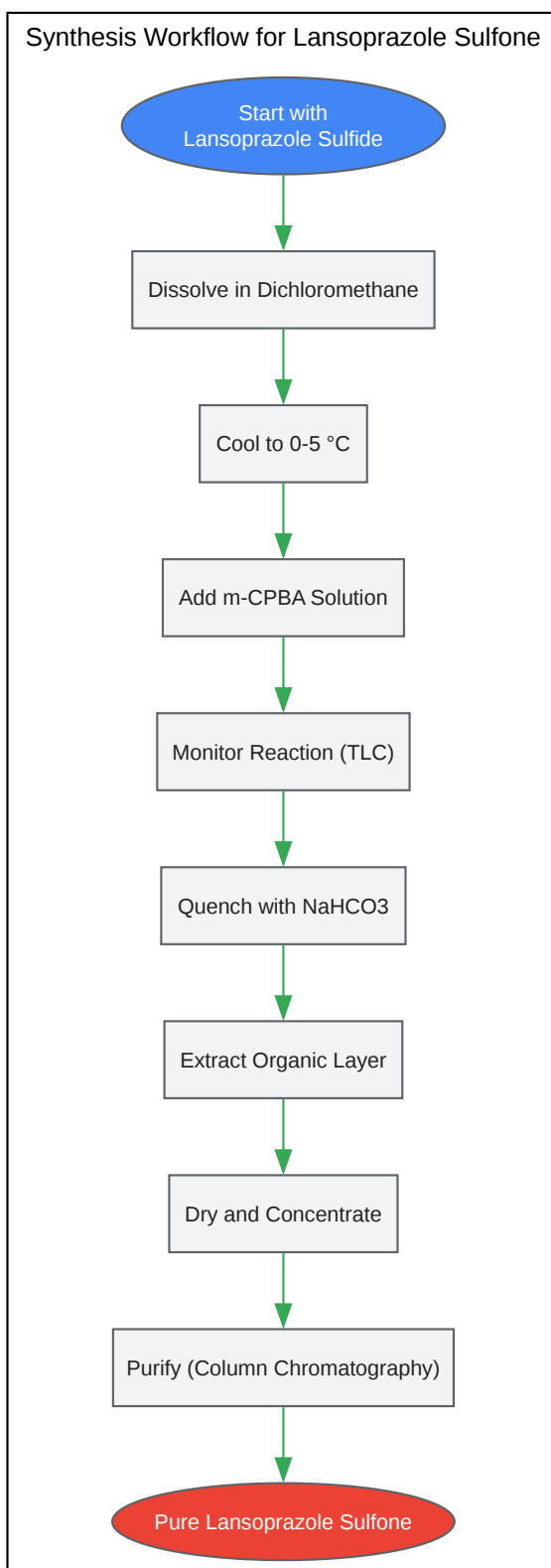
Materials:

- Lansoprazole Sulfide
- m-Chloroperoxybenzoic acid (m-CPBA)

- Dichloromethane (DCM) or Chloroform
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

- Dissolve Lansoprazole Sulfide in a suitable solvent such as dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in the same solvent to the cooled solution of Lansoprazole Sulfide. The use of a slight excess of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion of the reaction, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.
- Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **Lansoprazole Sulfone** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.
- Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.



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Synthesis Workflow Diagram

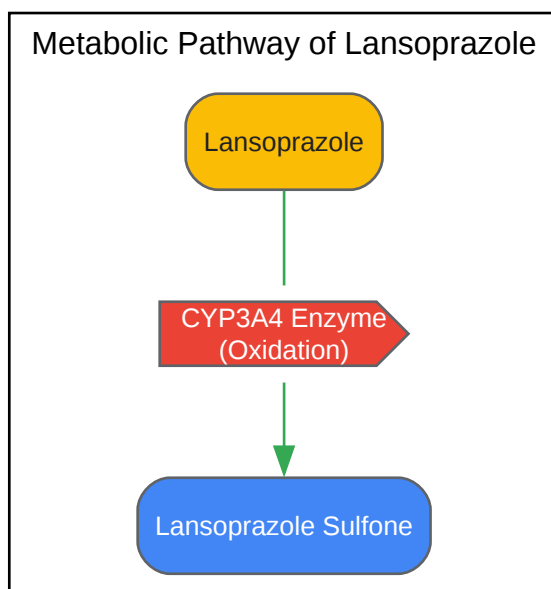
Spectroscopic Characterization

The structural elucidation and confirmation of **Lansoprazole Sulfone** are typically achieved through a combination of spectroscopic methods. A comprehensive certificate of analysis for a reference standard of this compound would include the following data.[\[6\]](#)

Spectroscopic Technique	Description
¹ H-NMR (Proton NMR)	Provides information on the number of different types of protons and their chemical environments, which is crucial for confirming the arrangement of atoms in the molecule. [6] [9]
¹³ C-NMR (Carbon-13 NMR)	Used to determine the number of non-equivalent carbon atoms and their electronic environments, complementing the data from ¹ H-NMR for a complete structural assignment. [4]
Mass Spectrometry (MS)	Confirms the molecular weight of the compound by measuring the mass-to-charge ratio of its molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. [2] [4] [6]
Infrared Spectroscopy (IR)	Identifies the functional groups present in the molecule, such as the sulfonyl (S=O) group, N-H bonds, and aromatic rings, based on their characteristic absorption frequencies. [6]

Biological Significance and Metabolic Pathway

Lansoprazole Sulfone is the primary metabolite of Lansoprazole.[\[1\]](#)[\[8\]](#) The biotransformation occurs in the liver and is mediated by the cytochrome P450 system, specifically the CYP3A4 isozyme.[\[1\]](#) This metabolic process involves the oxidation of the sulfur atom in the sulfinyl bridge of the Lansoprazole molecule to a sulfone group.



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Metabolism of Lansoprazole

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